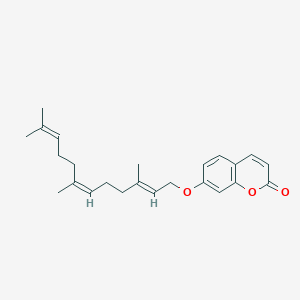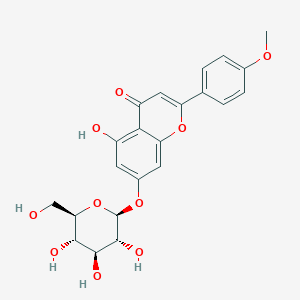
Umbelliprenin
Übersicht
Beschreibung
Umbelliprenin ist ein natürlich vorkommendes Prenyloxycumarinderivat, das hauptsächlich in Pflanzen der Familie der Apiaceae vorkommt, wie z. B. Ferula-Arten . Es hat aufgrund seiner vielfältigen pharmakologischen Eigenschaften, darunter Antikrebs-, entzündungshemmende und neuroprotektive Wirkungen, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen.
Biologie: Umbelliprenin zeigt signifikante antibakterielle, antifungale und antiprotozoale Aktivitäten.
Medizin: Es hat sich als vielversprechender Chemopräventivstoff für Krebs erwiesen, wobei Studien seine Fähigkeit hervorheben, das Tumorwachstum und die Metastasierung zu hemmen.
Industrie: This compound wird in der Kosmetikindustrie wegen seiner hautaufhellenden Eigenschaften verwendet.
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Wege aus:
Wirkmechanismus
Target of Action
Umbelliprenin primarily targets various signaling cascades within cells . These include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . These pathways play crucial roles in regulating cell growth, apoptosis, migration, and invasion .
Mode of Action
this compound interacts with its targets by regulating both extrinsic and intrinsic apoptotic pathways . It causes inhibition of the cell cycle at the G0/G1 phase . Furthermore, it attenuates migration and invasion by modulating the aforementioned signaling pathways .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways . The modulation of these pathways results in downstream effects such as the regulation of cell growth, apoptosis, migration, and invasion .
Result of Action
At the molecular and cellular level, this compound exerts its anticancer actions by regulating apoptosis, inhibiting the cell cycle, and attenuating migration and invasion . It also affects the key hallmarks of tumor cells by attenuating tumor growth, angiogenesis, and metastasis .
Action Environment
It is known that the compound’s anticancer properties can be observed in different cancer cell lines as well as in animal models
Biochemische Analyse
Biochemical Properties
Umbelliprenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and anticancer properties .
Cellular Effects
This compound has shown cytotoxic activities in various cancer cell lines in a dose-and-time-dependent manner . It can inhibit the migration of tumor cells and decrease the expression of proteins of the Wnt signalling pathway, such as Wnt-2, β-catenin, GSK-3β, p-GSK-3β, Survivin and c-myc .
Molecular Mechanism
This compound exerts its effects at the molecular level by regulating extrinsic and intrinsic apoptotic pathways; causing inhibition of the cell cycle at the G0/G1 phase; and attenuating migration and invasion by modulating the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to decrease cell viability in a concentration and time-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to eradicate fungal infection at a dose of 40 mg kg −1 . The percentage of apoptotic cells in this compound-treated groups increased in a concentration-dependent manner .
Subcellular Localization
This compound has been shown to suppress β-catenin mediated transcription by interfering with the nuclear translocation of β-catenin . This suggests that this compound may have a role in the regulation of gene expression at the subcellular level.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Umbelliprenin kann durch verschiedene Verfahren synthetisiert werden, darunter die Extraktion aus natürlichen Quellen und die chemische Synthese. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus Pflanzenmaterialien zu isolieren . Die chemische Synthese von this compound beinhaltet die Prenylierung von Umbelliferon, ein Verfahren, das mit Prenylbromid in Gegenwart einer Base durchgeführt werden kann .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound basiert oft auf der großtechnischen Extraktion aus pflanzlichen Quellen, insbesondere aus Ferula-Arten. Der Prozess umfasst die Mazeration oder ultraschallgestützte Extraktion mit Lösungsmitteln, gefolgt von der Reinigung durch Verfahren wie die Hochleistungsflüssigchromatographie (HPLC) .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Basen werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prenyloxycumarinderivate, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .
Analyse Chemischer Reaktionen
Types of Reactions
Umbelliprenin undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly involving the prenyl group, can lead to the formation of new compounds with unique characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various prenyloxy coumarin derivatives, each with potentially different biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aurapten: Ein weiteres Prenyloxycumarinderivat mit ähnlichen pharmakologischen Eigenschaften.
Umbelliferon: Die Stammverbindung von Umbelliprenin, bekannt für ihre entzündungshemmenden und antioxidativen Eigenschaften.
Einzigartigkeit
This compound zeichnet sich durch seine starken Antikrebseigenschaften und seine Fähigkeit aus, mehrere Signalwege zu modulieren, die am Tumorwachstum und der Metastasierung beteiligt sind . Seine vielfältigen pharmakologischen Aktivitäten machen es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Therapieentwicklung .
Eigenschaften
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-17-7, 532-16-1, 30413-87-7 | |
| Record name | Umbelliprenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBELLIPRENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















